2-(Cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 328.4 g/mol. The compound features a cyclopentyloxy group, a pyrazole moiety, and an isonicotinamide structure, which may contribute to its biological activity and interactions with various molecular targets.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (pyrazole and isonicotinamide). Its classification as an organic molecule indicates that it may possess various functional properties useful in pharmaceutical applications.
The synthesis of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves several steps, including the formation of the pyrazole ring and subsequent coupling with isonicotinamide derivatives.
The molecular structure of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide can be represented using its SMILES notation: Cc1cc(C)n(CCNC(=O)c2ccnc(OC3CCCC3)c2)n1. This notation reveals the arrangement of atoms and bonds in the molecule, highlighting its complex architecture.
The compound may participate in various chemical reactions typical for amides and ethers:
Common reagents for these reactions include:
The mechanism of action for 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide likely involves interaction with specific biological targets such as enzymes or receptors. The structural features may enhance its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Data suggests that compounds with similar structures exhibit activity against certain disease pathways, potentially modulating biological responses through enzyme inhibition or receptor antagonism.
While specific physical properties such as melting point and boiling point are not available, general characteristics can be inferred based on similar compounds:
Chemical properties include:
The potential applications of 2-(cyclopentyloxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isonicotinamide include:
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2